6-bromo-1,3-dimethyl-1,2-dihydropyridin-2-one
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Overview
Description
6-Bromo-1,3-dimethyl-1,2-dihydropyridin-2-one is a brominated heterocyclic organic compound belonging to the pyridin-2-one family This compound features a bromine atom at the 6th position and two methyl groups at the 1st and 3rd positions of the pyridin-2-one ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1,3-dimethyl-1,2-dihydropyridin-2-one typically involves the following steps:
Bromination: The starting material, 1,3-dimethyl-1,2-dihydropyridin-2-one, undergoes bromination using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (CH2Cl2), under controlled temperature conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also encouraged to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,3-dimethyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles like sodium azide (NaN3) or potassium iodide (KI) can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in aqueous or organic solvents.
Reduction: LiAlH4, in dry ether or THF (tetrahydrofuran).
Substitution: NaN3, KI, in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the degree of oxidation.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
6-Bromo-1,3-dimethyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-bromo-1,3-dimethyl-1,2-dihydropyridin-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1,3-Dimethyl-1,2-dihydropyridin-2-one: Lacks the bromine atom.
6-Bromo-1,2-dihydropyridin-2-one: Lacks the methyl groups at the 1st and 3rd positions.
1,3-Dimethylpyridin-2-one: Lacks the dihydro structure.
Uniqueness: 6-Bromo-1,3-dimethyl-1,2-dihydropyridin-2-one is unique due to its combination of bromine and methyl groups on the pyridin-2-one ring, which influences its reactivity and potential applications. This combination provides distinct chemical properties compared to similar compounds.
Properties
CAS No. |
99934-54-0 |
---|---|
Molecular Formula |
C7H8BrNO |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
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